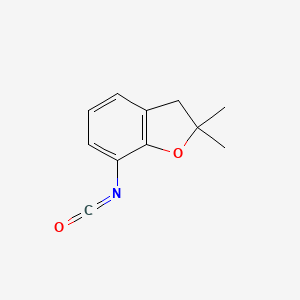

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

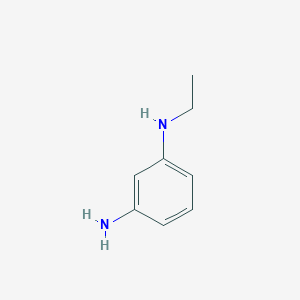

The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .

Molecular Structure Analysis

In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl Isocyanate Applications:

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans can inhibit cell growth in various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . While the specific activities of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate are not detailed in the search results, its structural similarity to these compounds suggests potential in cancer research.

Synthesis of New Derivatives

The compound’s structure allows for the synthesis of new derivatives that could have unique biological activities or improved pharmacological profiles. This application is crucial for drug development and the discovery of new therapeutic agents .

Chemical Research

As a chemical entity, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate may be used in various chemical reactions to synthesize other compounds or to study reaction mechanisms. Its isocyanate group is particularly reactive and can be used to introduce nitrogen-containing functional groups into other molecules .

Material Science

Isocyanates are commonly used in the production of polyurethane materials. The unique structure of this compound could lead to the development of new materials with specific properties for use in industries such as automotive, construction, and textiles .

Biochemical Research

This compound could be used as a reagent or building block in biochemical research to study enzyme reactions, receptor binding, or other biological processes where the benzofuran moiety or isocyanate group plays a role .

Wirkmechanismus

Target of Action

It’s worth noting that benzofuran derivatives have been found to have a wide range of biological and pharmacological activities .

Mode of Action

It’s known that carbamates, which are chemically similar to amides, are more reactive . They can form polymers such as polyurethane resins .

Biochemical Pathways

Benzofurans have drawn considerable attention in the field of pharmaceutical chemistry due to their wide range of biological and pharmacological activities .

Result of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

It’s known that the compound may cause skin and respiratory irritation .

Eigenschaften

IUPAC Name |

7-isocyanato-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCJMYVKXVWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594474 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate | |

CAS RN |

87254-55-5 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)